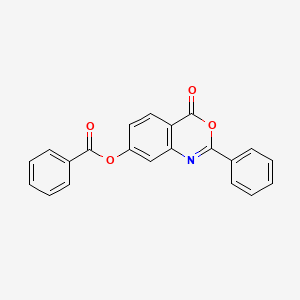
4-Oxo-2-phenyl-4H-3,1-benzoxazin-7-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-2-phenyl-4H-3,1-benzoxazin-7-yl benzoate is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-phenyl-4H-3,1-benzoxazin-7-yl benzoate typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine. This reaction leads to the formation of 2-substituted-3,1-benzoxazin-4-one derivatives . Another method involves the reaction of 2-(chloromethyl)-4H-3,1-benzoxazin-4-one with potassium phthalimide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-2-phenyl-4H-3,1-benzoxazin-7-yl benzoate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary aromatic amines such as aniline, p-chloro aniline, and p-methoxy aniline.
Condensation Reactions: It can react with heterocyclic amines like 2-aminothiazole and 2-aminobenzothiazole.
Common Reagents and Conditions
Common reagents used in these reactions include:
Primary Aromatic Amines: Aniline, p-chloro aniline, p-methoxy aniline.
Heterocyclic Amines: 2-aminothiazole, 2-aminobenzothiazole.
Reaction Conditions: Typically carried out in solvents like glacial acetic acid and under reflux conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazinone derivatives, which are evaluated for their biological activities .
Applications De Recherche Scientifique
4-Oxo-2-phenyl-4H-3,1-benzoxazin-7-yl benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is used as a starting material for the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of 4-Oxo-2-phenyl-4H-3,1-benzoxazin-7-yl benzoate involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes and binding to specific receptors, leading to its biological effects . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinones: These compounds are close electronic analogues of benzoxazinones and share similar structural features.
Benzoxazinones: Other substituted benzoxazinones with different substituents on the benzene ring.
Uniqueness
4-Oxo-2-phenyl-4H-3,1-benzoxazin-7-yl benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzoxazinones and quinazolinones .
Propriétés
Numéro CAS |
117979-55-2 |
|---|---|
Formule moléculaire |
C21H13NO4 |
Poids moléculaire |
343.3 g/mol |
Nom IUPAC |
(4-oxo-2-phenyl-3,1-benzoxazin-7-yl) benzoate |
InChI |
InChI=1S/C21H13NO4/c23-20(15-9-5-2-6-10-15)25-16-11-12-17-18(13-16)22-19(26-21(17)24)14-7-3-1-4-8-14/h1-13H |
Clé InChI |
PRYVPPJQXICVJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC(=O)C4=CC=CC=C4)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


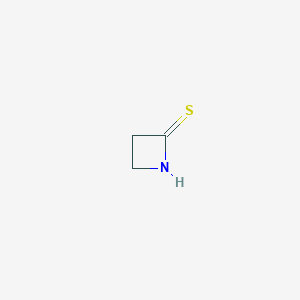
![(E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene]](/img/structure/B14304360.png)
![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)
![N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B14304373.png)
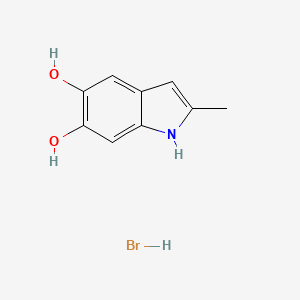
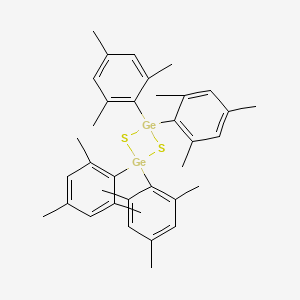


methanone](/img/structure/B14304413.png)
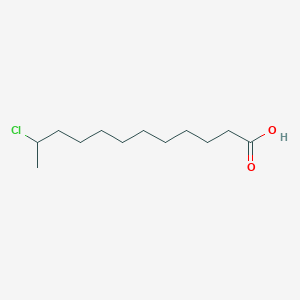
![2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole]](/img/structure/B14304420.png)
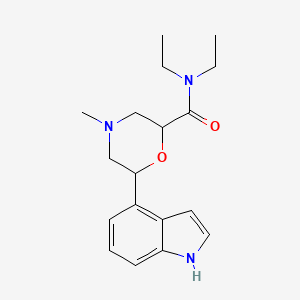
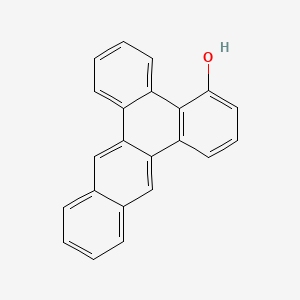
![1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14304438.png)
